3-Bromo-2-fluoro-5-iodobenzaldehyde

Catalog No.
S6593345
CAS No.
2091143-73-4
M.F
C7H3BrFIO
M. Wt
328.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluoro-5-iodobenzaldehyde

CAS Number

2091143-73-4

Product Name

3-Bromo-2-fluoro-5-iodobenzaldehyde

IUPAC Name

3-bromo-2-fluoro-5-iodobenzaldehyde

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

InChI

InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H

InChI Key

BAPYBNIGOQMZLA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)F)Br)I

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)I

3-Bromo-2-fluoro-5-iodobenzaldehyde is an organic compound characterized by the molecular formula C7H3BrFIO\text{C}_7\text{H}_3\text{BrFIO} and a molecular weight of approximately 328.91 g/mol. It features a benzaldehyde structure with three halogen substituents: bromine, fluorine, and iodine. This unique combination of atoms imparts distinctive chemical properties, making it a valuable compound in various fields such as organic synthesis, medicinal chemistry, and materials science.

  • Substitution Reactions: The halogen atoms present can be substituted with other functional groups through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck reactions, which are useful for forming carbon-carbon bonds with other compounds.

Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and potassium permanganate for oxidations.

While 3-Bromo-2-fluoro-5-iodobenzaldehyde itself is not a known biologically active molecule, its derivatives may exhibit significant biological activity. The presence of halogen substituents can influence the reactivity and interactions with biological targets, making it a candidate for further exploration in drug discovery and development. Studies on similar compounds have shown that halogenation often enhances pharmacological properties due to increased lipophilicity and altered binding affinities.

The synthesis of 3-Bromo-2-fluoro-5-iodobenzaldehyde typically involves multi-step organic reactions. Common methods include:

  • Halogenation of Benzaldehyde Derivatives: This method introduces bromine, fluorine, and iodine at specific positions on the benzene ring under controlled conditions.
  • Functional Group Transformations: Starting from simpler aromatic compounds, various transformations can yield the desired halogenated benzaldehyde through electrophilic aromatic substitution or direct halogenation .

Optimized reaction conditions are crucial to achieving high yields and purity.

3-Bromo-2-fluoro-5-iodobenzaldehyde has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties due to their unique structural features.
  • Materials Science: The compound is utilized in developing advanced materials with specific electronic and optical properties.

Interaction studies focus on the reactivity of 3-Bromo-2-fluoro-5-iodobenzaldehyde with various nucleophiles and electrophiles. These studies are essential for predicting its behavior in synthetic pathways and potential biological systems. Understanding these interactions can provide insights into the compound's utility in medicinal applications and its mechanism of action when used as a precursor for biologically active compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Bromo-2-fluoro-5-iodobenzaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluorobenzaldehydeC₇H₄BrFLacks iodine; simpler structure but less reactivity.
3-Iodo-4-fluorobenzaldehydeC₇H₄FIOSimilar halogen presence; different biological activity profile.
3-Bromo-2-fluoro-6-iodobenzaldehydeC₇H₃BrFIODifferent substitution pattern; potential uses in similar applications.

The unique combination of bromine, fluorine, and iodine atoms in 3-Bromo-2-fluoro-5-iodobenzaldehyde enhances its reactivity and versatility compared to these similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

327.83960 g/mol

Monoisotopic Mass

327.83960 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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